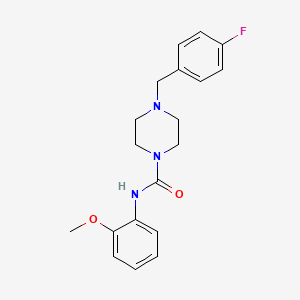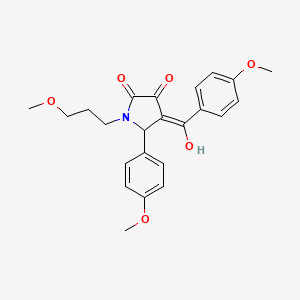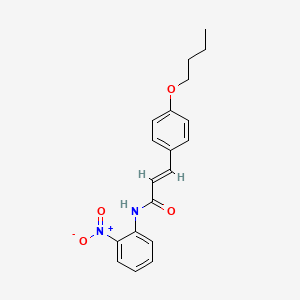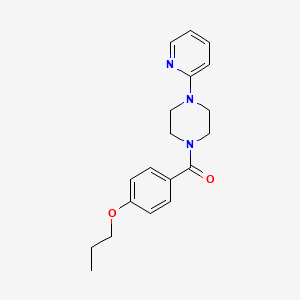
4-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as 4-F-PPP, is a psychoactive drug belonging to the piperazine family. It has been classified as a designer drug and is used for recreational purposes. However,
作用機序
The mechanism of action of 4-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide involves the inhibition of the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which in turn leads to an increase in the activation of serotonin receptors. This results in a range of effects, including mood enhancement, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to affect the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to affect the levels of hormones such as cortisol and testosterone.
実験室実験の利点と制限
One of the advantages of using 4-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for the serotonin transporter. This allows for precise manipulation of serotonin levels in the brain. However, one of the limitations is its potential for abuse and its classification as a designer drug.
将来の方向性
There are several future directions for research on 4-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of interest is its potential as a tool for studying the role of serotonin in the brain. Further research is needed to fully understand the effects of this compound on the human body and its potential applications in the field of medicine.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been extensively studied for its scientific research applications. It has been found to have a high affinity for the serotonin transporter and acts as a potent reuptake inhibitor. It has also been shown to affect the dopamine transporter and the norepinephrine transporter to a lesser extent. Further research is needed to fully understand the effects of this compound on the human body and its potential applications in the field of medicine.
合成法
The synthesis of 4-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 4-fluorobenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization. This method has been described in detail in various research papers.
科学的研究の応用
4-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide has been used in various scientific studies to understand its mechanism of action and its effects on the human body. It has been found to have a high affinity for the serotonin transporter and acts as a potent reuptake inhibitor. It has also been shown to affect the dopamine transporter and the norepinephrine transporter to a lesser extent.
特性
IUPAC Name |
4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-5-3-2-4-17(18)21-19(24)23-12-10-22(11-13-23)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPABXOEMXLRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,4-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5491147.png)
![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)

![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)

![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)